molecular formula C26H39NO4S B12582778 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide CAS No. 647842-90-8

4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide

Cat. No.: B12582778
CAS No.: 647842-90-8
M. Wt: 461.7 g/mol
InChI Key: ACFRYNCNXLYIRF-UHFFFAOYSA-N
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Description

4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a hydroxy-substituted benzene sulfonamide core and a long-chain tetradecyloxy group attached to the phenyl ring. This structural configuration confers distinct physicochemical properties, such as enhanced lipophilicity due to the alkyl chain, which may influence solubility, membrane permeability, and biological activity. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in related sulfonamide derivatives .

Properties

CAS No.

647842-90-8

Molecular Formula

C26H39NO4S

Molecular Weight

461.7 g/mol

IUPAC Name

4-hydroxy-N-(2-tetradecoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C26H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-15-22-31-26-17-14-13-16-25(26)27-32(29,30)24-20-18-23(28)19-21-24/h13-14,16-21,27-28H,2-12,15,22H2,1H3

InChI Key

ACFRYNCNXLYIRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(tetradecyloxy)aniline. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Carbonic Anhydrase

One of the primary applications of this compound lies in its ability to inhibit carbonic anhydrase enzymes. Research has shown that sulfonamides can effectively bind to the active site of carbonic anhydrases, which are essential for maintaining acid-base balance in biological systems. The orientation of the phenyl tail and the presence of flexible linkers in sulfonamides significantly influence their inhibitory potency against different isoforms of carbonic anhydrase .

Antitumor Activity

Recent studies have indicated that compounds similar to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide exhibit antitumor properties. The mechanism involves the inhibition of specific enzymes that are overexpressed in cancer cells. By targeting these pathways, researchers are exploring the potential of this compound as a therapeutic agent in cancer treatment.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds structurally related to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide have shown promising results in inhibiting tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin whitening .

Case Study 1: Carbonic Anhydrase Inhibition

A detailed structural study revealed that sulfonamides similar to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide bind effectively to human carbonic anhydrases, demonstrating varying potencies against different isoforms. The study highlighted the importance of molecular structure in determining inhibitory strength and selectivity .

Case Study 2: Antitumor Properties

In vitro studies have demonstrated that certain derivatives of sulfonamides can induce apoptosis in cancer cell lines by inhibiting specific metabolic pathways. These findings support further investigation into the therapeutic potential of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide in oncology .

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Halogenated Derivatives : Compounds like 5-(4-(4-chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thione (X = Cl, Br) exhibit halogen substituents that increase electron-withdrawing effects, enhancing stability and altering tautomeric equilibria. The absence of a long alkyl chain in these analogs reduces lipophilicity compared to the tetradecyloxy-containing target compound .
  • Thione vs. Thiol Tautomers : Unlike the target compound, triazole-thione derivatives (e.g., compounds 7–9 in ) exist predominantly in the thione tautomeric form due to spectral evidence (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). This tautomerism impacts hydrogen-bonding capacity and biological interactions .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 5-(4-(4-Cl-phenylsulfonyl)phenyl)-triazole-thione 4-Amino-N-(4,5-dimethyloxazol-3-yl)benzenesulfonamide
Molecular Weight ~535 g/mol ~480 g/mol ~295 g/mol
Substituents Tetradecyloxy 4-Cl-phenylsulfonyl, 2,4-difluorophenyl 4,5-Dimethyloxazolyl
LogP (Predicted) High (~7.5) Moderate (~4.2) Low (~1.8)
Tautomerism Not observed Thione tautomer dominant Not applicable
Key Functional Groups Hydroxy, sulfonamide Sulfonyl, triazole-thione Amino, sulfonamide, oxazole
  • Metabolite Profiles: Metabolites such as 4-amino-N-(4,5-dimethyloxazol-3-yl)benzenesulfonamide () lack alkyl chains, favoring renal excretion over hepatic metabolism, unlike the target compound .

Biological Activity

4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide, with the CAS number 647842-90-8, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is C26H39NO4SC_{26}H_{39}NO_{4}S. The compound features a sulfonamide group, which is commonly associated with various pharmacological effects.

Research indicates that sulfonamides can exhibit various biological activities, primarily through the inhibition of specific enzymes. In particular, the compound has been studied for its interaction with carbonic anhydrase (CA) isoforms. This enzyme plays a crucial role in regulating pH and fluid balance in tissues, making it a target for cancer therapies.

Inhibition of Carbonic Anhydrase

A study highlighted the discovery of analogues related to this compound that selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in hypoxic tumors, suggesting that compounds targeting them could be effective in cancer treatment. The most potent derivative in this research exhibited IC50 values of 2.59 nM and 7.64 nM for hCA IX and XII, respectively .

Biological Activity and Therapeutic Potential

The biological activity of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is primarily linked to its potential as an anti-cancer agent. The following table summarizes key findings from recent studies regarding its activity:

Study Biological Activity Key Findings
Inhibition of CA IX/XIIPotent inhibition with IC50 values of 2.59 nM (CA IX) and 7.64 nM (CA XII).
OXPHOS InhibitorRelated compounds showed significant cytotoxicity in pancreatic cancer models by inhibiting oxidative phosphorylation.
Tumor Growth InhibitionDemonstrated antitumoral effects in vivo comparable to known drugs like SLC-0111.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that compounds similar to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide effectively inhibited tumor growth by targeting CA isoforms. This was particularly noted in breast cancer models where CA IX is overexpressed.
  • In Vivo Efficacy : In an orthotopic model of breast cancer, the selected compound showed promising results in reducing tumor size and improving survival rates compared to control groups .

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